molecular formula C24H21NOS B2746867 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one CAS No. 303997-33-3

6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one

Cat. No.: B2746867
CAS No.: 303997-33-3
M. Wt: 371.5
InChI Key: LXKPGGNZOJHLPL-UHFFFAOYSA-N
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Description

6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one is a useful research compound. Its molecular formula is C24H21NOS and its molecular weight is 371.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis and reactions of thiopyran derivatives, highlighting their significance in organic chemistry. For instance, studies have detailed the synthesis of 2-methyl-4-oxo-4H-1-benzothiophenopyran and its analogs, discussing various reactions to produce compounds with potential biological or material science applications (Ibrahim, El-Shaaer, & Hassan, 2002). These findings suggest that 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one could be synthesized through similar pathways for further chemical studies.

Corrosion Inhibition

Another area of application is in corrosion inhibition. A study on the adsorption and corrosion inhibition properties of a synthesized thiophene Schiff base on mild steel in acidic solutions demonstrates the protective capabilities of thiophene derivatives (Daoud et al., 2014). This suggests that thiopyran derivatives, including this compound, may have potential as corrosion inhibitors in industrial applications.

Fluorescent Dyes and Luminescent Materials

Thiopyran compounds have also been investigated for their potential in creating fluorescent dyes and luminescent materials. Research into the chemistry of Boranil fluorophores, for example, has led to the development of fluorescent dyes through selective reduction and conversion processes (Frath et al., 2012). This opens possibilities for this compound in the synthesis of novel fluorescent materials for biological imaging or optoelectronic devices.

Antitumor Activity and Dye Synthesis

Furthermore, thiophene-based compounds incorporating azo dyes and pyrazolone moieties have been synthesized and evaluated for their antitumor activities, as well as their application as disperse dyes on polyester fabric, demonstrating the diverse functional capabilities of thiophene derivatives (Gouda et al., 2016). This suggests potential biomedical and industrial applications for related compounds.

Electroluminescence and Organic Electronics

Lastly, the development of emitting amorphous molecular materials based on thiophene derivatives for electroluminescence showcases the application of such compounds in organic electronics, offering insights into the use of this compound in creating novel electronic devices (Doi et al., 2003).

Properties

IUPAC Name

6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydrothiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NOS/c1-17-12-14-18(15-13-17)22-16-21(26)23(19-8-4-2-5-9-19)24(27-22)25-20-10-6-3-7-11-20/h2-15,22,25H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKPGGNZOJHLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)C(=C(S2)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.